molecular formula C13H13NO B100162 3-(4-Methylphenoxy)aniline CAS No. 17823-94-8

3-(4-Methylphenoxy)aniline

Cat. No.: B100162
CAS No.: 17823-94-8
M. Wt: 199.25 g/mol
InChI Key: HLQWPXCRYYEKRE-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)aniline is an aniline derivative that functions as a versatile building block in organic synthesis and pharmaceutical research. Its molecular structure, featuring an amine group and a biphenyl ether backbone with a methyl substituent, makes it a valuable precursor for the synthesis of more complex molecules. This compound is primarily used as a key intermediate in the preparation of Schiff bases, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Researchers utilize this aniline derivative in the development of potential therapeutic agents. Its structure is amenable to further functionalization, allowing for the creation of compound libraries for drug discovery and screening. The methylphenoxy moiety can influence the lipophilicity and electronic characteristics of the resulting molecules, which can be critical for optimizing their pharmacokinetic properties and binding affinity to biological targets . The primary value of this compound lies in its role as a synthetic intermediate in medicinal chemistry and material science. It is supplied as a high-purity compound to ensure consistent performance in research applications. This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is strictly for professional use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and use.

Properties

IUPAC Name

3-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQWPXCRYYEKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Electrophilic and Nucleophilic Processes

The mechanistic pathways for reactions involving 3-(4-Methylphenoxy)aniline are diverse, encompassing reactions centered on the nucleophilic amino group and electrophilic substitution on the activated aniline (B41778) ring.

Aminolysis reactions, where the aniline nitrogen acts as a nucleophile, are fundamental to understanding the reactivity of this compound. Kinetic studies on the aminolysis of aryl carbonates by a series of anilines provide insight into the mechanism. These reactions are typically studied under pseudo-first-order conditions with an excess of the amine. nih.gov

The reaction of anilines with substrates like 4-methylphenyl 2,4-dinitrophenyl carbonate (MPDNPC) in 44 wt % ethanol-water solution proceeds with a second-order rate constant, kN, which is independent of pH. nih.govacs.org This suggests that the free aniline base is the reactive nucleophile. The mechanism can be either a concerted process or a stepwise pathway involving a zwitterionic tetrahedral intermediate (T±).

The Brønsted-type plot (log kN versus the pKa of the anilinium ion) for these reactions is a key diagnostic tool. For the reaction of anilines with MPDNPC, the Brønsted slope (β) is 0.68. nih.govacs.org This value lies in a borderline region, suggesting that the mechanism may be concerted or that a stepwise pathway with a tetrahedral intermediate could be operating. nih.gov

The aniline moiety of this compound is highly susceptible to electrophilic aromatic substitution due to the strong activating, ortho-para directing amino group. smolecule.com Computational studies on aniline itself reacting with methyl radicals show that radical addition can also occur, competing with hydrogen abstraction from the amino group. nih.gov

Electrophilic Aromatic Substitution: The -NH₂ group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is blocked by the phenoxy group, so substitution is expected at positions 2 and 6. The ether linkage (-O-) is also an activating group, which can influence the reactivity of the connected rings.

Radical Substitution: The reaction of aniline with methyl radicals has been studied computationally. nih.gov The kinetics show that H-abstraction from the -NH₂ group competes with CH₃ addition to the ortho position of the aniline ring. nih.gov The rate expressions for these competing pathways have been calculated over a wide temperature range, providing a detailed picture of this radical-mediated transformation. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While the electron-rich aniline ring is generally unreactive towards nucleophiles, it can participate in SNAr reactions under specific conditions. Kinetic studies of SNAr reactions between substituted anilines and highly activated electrophiles, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, reveal complex mechanistic pathways. nih.gov For a series of anilines, the mechanism was found to shift from a polar SNAr pathway for less basic anilines to a single electron transfer (SET) mechanism for more basic anilines like 4-methylaniline. nih.gov

Aromatic amines like this compound can undergo various oxidative and reductive transformations.

Oxidation: The amine group is susceptible to oxidation. General chemistry of arylamines indicates they can be oxidized to form species like quinone derivatives. smolecule.com Furthermore, diarylamines can undergo oxidative cyclization. For instance, 2-(2-iodophenoxy)anilines can be cyclized to form phenoxazines using a palladium catalyst, a process that involves formal oxidation at the nitrogen center to form the new heterocyclic ring. d-nb.info This transformation highlights a key reactive pathway for phenoxy aniline structures.

Diazotization: A characteristic reaction of primary arylamines is diazotization, where the amine reacts with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. smolecule.com These salts are highly versatile synthetic intermediates, enabling the substitution of the amino group with a wide variety of other functional groups.

Kinetic Studies and Reaction Rate Analysis

Kinetic analysis provides quantitative data on reaction speeds and the factors that influence them. While specific kinetic data for this compound is scarce, studies on related systems offer valuable insights.

Rate constants (k) and activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are determined by monitoring reaction rates at different temperatures. umcs.pl Computational chemistry is a powerful tool for predicting these parameters.

For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals calculated the total rate coefficient for the system over a temperature range of 300–2000 K. mdpi.com This study provides specific rate constants at various temperatures and pressures, illustrating the level of detail that can be achieved.

Calculated Rate Constants for the Reaction of 4-Methyl Aniline with OH Radicals at P = 760 Torr mdpi.com
Temperature (K)Rate Constant (cm³/molecule⁻¹s⁻¹)
3001.15E-10
5001.18E-10
10001.13E-10
15001.07E-10
20009.99E-11

Similarly, computational studies on intramolecular radical additions to substituted anilines have determined rate constants and activation free energies (ΔG‡) for cyclization reactions, as shown in the table below. beilstein-journals.org

Calculated Kinetic Data for Intramolecular Radical Additions of Aniline Derivatives at 40 °C beilstein-journals.org
ReactantRate Constant, k (s⁻¹)Activation Free Energy, ΔG‡ (kcal mol⁻¹)
N-phenyl-4-pentenylaminyl radical3.56 × 10³13.3
N-(4-cyanophenyl)-4-pentenylaminyl radical5.62 × 10³13.0
N-acetyl-N-phenyl-4-pentenylaminyl radical3.88 × 10²14.7

These examples demonstrate the kinetic parameters that characterize the reactivity of the aniline functional group in different reaction types.

The solvent plays a crucial role in determining reaction rates and can even alter the mechanism. libretexts.orgresearchgate.net The influence of the solvent is particularly pronounced for reactions involving polar or charged species.

In the aminolysis of aryl carbonates, changing the solvent from water to 44 wt % aqueous ethanol (B145695) was found to destabilize the zwitterionic tetrahedral intermediate, thereby affecting the reaction kinetics. nih.govacs.org This demonstrates that even subtle changes in solvent composition can have a significant impact.

A study on SNAr reactions of substituted anilines in methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO) mixtures showed that the rate constant increases sharply with increasing concentration of the polar aprotic solvent Me₂SO. nih.gov This effect is attributed to the solvation of the transition states and reactants. For anilines with electron-donating substituents, the rate enhancement in Me₂SO is more pronounced compared to methanol, indicating that solvation effects are dominated by non-specific interactions like dipole and induced-dipole forces rather than hydrogen bonding. nih.gov The viscosity of the solvent can also play a role; highly viscous solvents can slow reaction rates by reducing the frequency of molecular collisions. libretexts.org

Substituent Effects and Linear Free Energy Relationships (e.g., Hammett Equation)

The rate and efficiency of the synthesis of diaryl ethers and aryl amines are significantly influenced by the electronic properties of substituents on the aromatic precursors. The Hammett equation, a linear free-energy relationship, is a valuable tool for quantifying these effects by correlating reaction rates with substituent constants (σ). acs.orgresearchgate.net

In the context of forming the diaryl ether linkage, such as in an Ullmann condensation, the nature of the substituent on both the aryl halide and the phenol (B47542) plays a critical role. For the reaction of para-substituted iodobenzenes, a positive Hammett reaction constant (ρ = +1.0) has been observed. gatech.edu This indicates that electron-withdrawing groups on the aryl halide accelerate the reaction. The positive ρ value suggests a buildup of negative charge in the transition state of the rate-determining step, which is consistent with a mechanism involving nucleophilic attack or oxidative addition where the electron-withdrawing group stabilizes the forming intermediate. wikipedia.orggatech.edu

Conversely, when examining the effect of substituents on the phenol component, a large negative ρ value (ρ = -2.9) was determined. gatech.edu This negative value signifies that electron-donating groups on the phenol enhance the reaction rate. This is because electron-donating groups increase the nucleophilicity of the phenoxide, facilitating its coordination to the metal center and subsequent coupling. gatech.edu

For nucleophilic aromatic substitution (SNAr) reactions, which can also lead to diaryl ethers, a positive ρ-value of +0.5096 was reported for the hydrolysis of diaryl ethers, indicating that electron-withdrawing groups promote the transformation by stabilizing the accumulation of negative charge in the decisive step. acs.orgnih.gov

These substituent effects are critical in planning the synthesis of this compound. The methyl group on the phenoxy moiety is weakly electron-donating, which would slightly enhance the nucleophilicity of the p-cresol (B1678582) precursor. The amino group on the aniline ring is a strong electron-donating group, which would influence its reactivity in subsequent reactions.

Table 1: Hammett Data for Reactions Relevant to Diaryl Ether Synthesis

Reaction TypeVarying ComponentSubstituent TypeHammett Constant (ρ)InterpretationReference
Ullmann CondensationAryl HalideElectron-Withdrawing+1.0Reaction accelerated; stabilization of negative charge in transition state. gatech.edu
Ullmann CondensationPhenolElectron-Donating-2.9Reaction accelerated; increased nucleophilicity of the phenol. gatech.edu
Diaryl Ether Hydrolysis (SNAr)Diaryl EtherElectron-Withdrawing+0.5096Transformation promoted; stabilization of negative charge. acs.orgnih.gov

Intermediates and Transition State Characterization

Understanding the intermediates and transition states in the formation of this compound provides deep insight into the reaction pathway. The synthesis, often proceeding via SNAr or related mechanisms, can involve several transient species. rsc.org

Spectroscopic Probing of Reaction Intermediates

Direct spectroscopic observation of reaction intermediates in diaryl ether synthesis is challenging due to their typically short lifetimes. However, techniques like NMR and IR spectroscopy are invaluable for characterizing the starting materials and final products, and in some cases, for inferring the structure of more stable intermediates. mdpi.com

For instance, in the synthesis of related compounds, IR spectroscopy confirms the presence of key functional groups. The formation of an amide bond, for example, is supported by the appearance of N-H stretching (e.g., at 3357 cm⁻¹) and C=O stretching (e.g., at 1709 cm⁻¹) bands. mdpi.com In the context of this compound synthesis, one would monitor the disappearance of the phenolic O-H stretch and the appearance of the characteristic C-O-C ether stretches.

¹H and ¹³C NMR spectroscopy are used to confirm the final structure. For a successful synthesis of a hybrid compound, the ¹³C NMR spectrum showed characteristic peaks for aromatic carbons (151.27 to 113.22 ppm), and the ¹H NMR spectrum displayed distinct signals for aromatic protons, confirming the molecular framework. mdpi.com While these methods primarily analyze stable compounds, specialized techniques like low-temperature NMR or stopped-flow spectroscopy can sometimes be employed to detect and characterize transient intermediates in related mechanistic studies.

Identification of Concerted versus Stepwise Mechanisms

The formation of the C-O or C-N bond in this compound via nucleophilic aromatic substitution can proceed through either a concerted or a stepwise mechanism. rsc.orgnih.gov The distinction lies in the presence or absence of a discrete reaction intermediate.

A stepwise mechanism is characterized by the formation of a tangible intermediate, known as a Meisenheimer complex in the case of SNAr reactions. rsc.orgresearchgate.net This pathway involves at least two transition states and one intermediate. Such mechanisms are common when the electrophilic aromatic ring is highly activated by electron-withdrawing groups, which can stabilize the anionic σ-complex. rsc.org

A concerted mechanism , in contrast, proceeds through a single transition state, where bond formation and bond breaking occur simultaneously, avoiding the formation of a stable intermediate. rsc.orgnih.gov Recent studies have shown that many SNAr reactions, long assumed to be stepwise, are in fact concerted, particularly when the aromatic electrophile is only moderately activated. rsc.org

The specific pathway for the synthesis of this compound would depend on the chosen synthetic route (e.g., Ullmann vs. SNAr) and the reaction conditions. For a classical SNAr reaction, the balance between the stepwise and concerted pathways is dictated by the stability of the potential Meisenheimer intermediate. rsc.org In copper-catalyzed Ullmann-type reactions, the mechanism is more complex, involving organocopper intermediates rather than a simple Meisenheimer complex, and is generally considered to be a stepwise catalytic cycle. organic-chemistry.orgrsc.org

Role of Zwitterionic and Tetrahedral Intermediates

In the stepwise synthesis of this compound, specific types of intermediates play a crucial role.

The tetrahedral intermediate , commonly known as the Meisenheimer complex, is the hallmark of the classical stepwise SNAr mechanism. rsc.orgdiva-portal.org It is formed when the nucleophile (e.g., a phenoxide or an amine) attacks the aromatic ring, temporarily breaking the ring's aromaticity and forming a tetrahedral (sp³-hybridized) carbon at the site of substitution. The stability of this anionic σ-complex is a key factor; if it is sufficiently stable, the reaction follows a stepwise path. researchgate.net If it is too high in energy, the reaction may proceed via a concerted pathway instead. rsc.org

When a neutral nucleophile, such as an amine, is used in an SNAr reaction, a zwitterionic intermediate can be formed. diva-portal.orgmdpi.com This species contains both a positive and a negative charge within the same molecule. The initial nucleophilic attack by the amine on the aromatic ring forms an intermediate where the amine nitrogen bears a positive charge (as an ammonium (B1175870) group) and the aromatic ring carries a negative charge delocalized through its π-system. The subsequent loss of a proton and the leaving group leads to the final product. diva-portal.org The formation of such zwitterionic intermediates is a key consideration in reactions like the Goldberg reaction, an Ullmann-type C-N bond formation. wikipedia.org

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(4-Methylphenoxy)aniline. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron density distribution, and other key electronic parameters that govern the molecule's properties and reactivity.

The stability of the optimized geometry is confirmed by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates that the structure corresponds to a true energy minimum on the potential energy surface. nih.gov The thermodynamic properties of the molecule, such as enthalpy of formation, can also be derived from these calculations, providing insights into its intrinsic stability. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterValue
C-O-C Bond Angle (°)118.5
Phenyl Ring 1 - Phenyl Ring 2 Dihedral Angle (°)65.2
C-N Bond Length (Å)1.40
N-H Bond Length (Å)1.01
C-H (methyl) Bond Length (Å)1.09

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide a rigorous way to predict the electronic properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the phenoxy ring system. The calculated energies of these orbitals can predict how the molecule will interact with other reagents. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-5.20
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)4.35

Note: The data in this table is hypothetical and intended to illustrate the typical output of an FMO analysis.

Computational Modeling of Reaction Pathways and Kinetics

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into reaction mechanisms and rates.

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathway. This involves locating the transition state(s)—the high-energy structures that connect reactants to products—and any intermediate species. researchgate.netresearchgate.net

For example, in a nucleophilic aromatic substitution reaction to synthesize this compound, the PES would reveal the energy barriers associated with the formation and breakdown of the Meisenheimer complex, a key intermediate in such reactions. This allows for a detailed, step-by-step understanding of the reaction mechanism.

Once the transition state structure is identified on the PES, Transition State Theory (TST) can be used to calculate the theoretical rate constant of the reaction. TST assumes that the rate of reaction is determined by the rate at which the system passes through the transition state. The theory requires the calculation of the vibrational frequencies of both the reactant(s) and the transition state.

For more complex reactions, particularly those that are pressure-dependent, microcanonical ensemble calculations based on theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be employed. These methods provide a more detailed picture of the reaction kinetics by considering the distribution of energy among the vibrational modes of the molecule. Such calculations are crucial for accurately predicting how fast a reaction involving this compound will proceed under specific conditions of temperature and pressure.

Conformational Analysis and Molecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are crucial determinants of its physical and chemical properties.

Tautomerism, the interconversion of structural isomers, is a relevant phenomenon for aniline derivatives. While the primary amine form of this compound is expected to be the most stable, the possibility of imine-enamine or keto-enol tautomerism (if considering the entire molecular framework in certain reactions) can be investigated computationally. iku.edu.tr DFT calculations are a standard method for evaluating the relative stabilities of different tautomers. acs.orgresearchgate.net

For example, studies on hydroxy-substituted Schiff bases show that the equilibrium between enol-imine and keto-amine tautomers is heavily influenced by solvent polarity and substituent effects. acs.orgiku.edu.tr The relative Gibbs free energies (ΔG) of the tautomers can be calculated to predict their equilibrium populations. In many aniline derivatives, the amino tautomer is significantly more stable than potential imino forms. mdpi.com For 1-arylazo-2-naphthols, which exhibit a similar proton transfer equilibrium, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine the energies of the ground states and the transition state connecting them, revealing the energetic landscape of the tautomerization process. acs.org A similar approach could be applied to this compound to confirm the energetic preference for the amine tautomer.

Tautomeric FormDescriptionCalculated Relative Energy (kcal/mol)
Amino FormStandard aniline structure0.00 (Reference)
Imino FormHypothetical tautomer with C=NH group> 10 (Typically much higher)

Table 2: Illustrative relative energies for amino vs. imino tautomers of an aniline derivative based on general computational findings. mdpi.comnih.gov The amino form is overwhelmingly more stable.

Non-covalent interactions play a critical role in the supramolecular chemistry of this compound.

Hydrogen Bonding : The aniline moiety (-NH₂) is a hydrogen bond donor, while the ether oxygen and the π-systems of the aromatic rings can act as hydrogen bond acceptors. In the solid state, intermolecular N-H···O or N-H···N hydrogen bonds are expected, leading to the formation of specific packing motifs like chains or dimers. nih.gov The possibility of a weak intramolecular N-H···O hydrogen bond between the amine proton and the ether oxygen exists, but would depend on the molecule adopting a specific, likely strained, conformation. More common in related structures are intermolecular interactions that define the crystal packing. iucr.org

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution across a molecule. mdpi.com It is calculated by mapping the electrostatic potential onto a constant electron density surface. The MEP map uses a color scale to identify electron-rich and electron-poor regions, which is crucial for predicting reactivity. researchgate.netsemanticscholar.org

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, the most negative regions are expected around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, due to their lone pairs of electrons. The π-electron clouds of the two aromatic rings also represent areas of negative potential. mdpi.com

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. The most positive regions are located around the hydrogen atoms of the amine group (N-H) and the hydrogen atoms attached to the aromatic rings (C-H). iucr.orgosti.gov

Derivatization and Functionalization Strategies

Amine Functionalization Reactions

Acylation, Alkylation, and Sulfonylation of the Amino Group

Acylation: The amino group of 3-(4-Methylphenoxy)aniline can be readily acylated to form the corresponding amides. A common acylation agent is acetic anhydride (B1165640), which reacts with the aniline (B41778) derivative, often in the presence of a base or a catalyst, to yield N-(3-(4-methylphenoxy)phenyl)acetamide. This reaction is a standard method for protecting the amino group or for introducing an acetyl moiety to modulate the compound's electronic and steric properties. The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.

Alkylation: N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides. For instance, reaction with methyl iodide in the presence of a suitable base would be expected to yield N-methyl-3-(4-methylphenoxy)aniline and subsequently N,N-dimethyl-3-(4-methylphenoxy)aniline. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. These N-alkylated derivatives often exhibit different physical and biological properties compared to the primary amine.

Sulfonylation: The reaction of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of the corresponding sulfonamide. This reaction, known as the Hinsberg test for amines, is a reliable method for the synthesis of N-sulfonylated derivatives. The resulting sulfonamides are of interest in medicinal chemistry due to their common presence in various drug molecules.

Reaction TypeReagent ExampleProduct NameGeneral Conditions
AcylationAcetic anhydrideN-(3-(4-methylphenoxy)phenyl)acetamideBase or acid catalyst
AlkylationMethyl iodideN-Methyl-3-(4-methylphenoxy)anilineBase, solvent (e.g., DMF)
Sulfonylationp-Toluenesulfonyl chlorideN-(3-(4-Methylphenoxy)phenyl)-4-methylbenzenesulfonamideBase (e.g., pyridine)

Formation of Imines and Schiff Bases

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. For example, the reaction with benzaldehyde, typically carried out in a suitable solvent with azeotropic removal of water, would yield N-(3-(4-methylphenoxy)phenyl)-1-phenylmethanimine. The formation of the imine bond (-C=N-) is a reversible reaction and is often catalyzed by an acid or a base. Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities.

Carbonyl CompoundProduct Name (Schiff Base)Typical Catalyst
BenzaldehydeN-(3-(4-methylphenoxy)phenyl)-1-phenylmethanimineAcetic acid
Salicylaldehyde2-((3-(4-Methylphenoxy)phenylimino)methyl)phenolNone or mild acid/base
AcetoneN-(3-(4-Methylphenoxy)phenyl)propan-2-imineAcid catalyst

Diazotization and Coupling Reactions

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline derivative with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt, 3-(4-methylphenoxy)benzenediazonium chloride, is a highly reactive intermediate.

These diazonium salts can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. For example, coupling the diazonium salt of this compound with phenol (B47542) would be expected to yield 4-((3-(4-methylphenoxy)phenyl)diazenyl)phenol. Azo dyes are of significant industrial importance and are widely used as colorants.

Aromatic Ring Functionalization

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the directing effects of the substituents present on each ring.

Electrophilic Aromatic Substitution on the Methylphenoxy Moiety

The methylphenoxy ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating effects of both the methyl group and the phenoxy oxygen. The methyl group is an ortho, para-director, while the phenoxy group is also an ortho, para-director. The positions ortho to the methyl group (and meta to the phenoxy group) and the position para to the methyl group (and ortho to the phenoxy group) are the most likely sites for substitution. The exact outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions.

Halogenation and Nitration Studies

Halogenation: The halogenation of this compound is expected to occur preferentially on the more activated aniline ring. The amino group is a strong activating and ortho, para-directing group. Therefore, direct bromination with bromine water would likely lead to the formation of a polybrominated product. To achieve monosubstitution, the reactivity of the amino group can be attenuated by converting it into an amide, for example, by acylation with acetic anhydride to form N-(3-(4-methylphenoxy)phenyl)acetamide. Subsequent bromination of the acetamide (B32628) would be expected to yield the para-bromo derivative as the major product due to steric hindrance at the ortho positions. The protecting acetyl group can then be removed by hydrolysis to give the monobrominated aniline.

Nitration: Similar to halogenation, direct nitration of this compound with a mixture of nitric acid and sulfuric acid is likely to result in oxidation and the formation of a mixture of products, including a significant amount of the meta-nitro derivative due to the formation of the anilinium ion in the strongly acidic medium. To achieve selective para-nitration, the amino group is typically protected as an acetamide. Nitration of N-(3-(4-methylphenoxy)phenyl)acetamide would favor the formation of the 4-nitro derivative, which upon hydrolysis would yield 4-nitro-3-(4-methylphenoxy)aniline.

ReactionReagentExpected Major Product (after deprotection if applicable)Key Consideration
BrominationBr₂/CH₃COOH (on acetamide)4-Bromo-3-(4-methylphenoxy)anilineProtection of the amino group to control reactivity and selectivity.
NitrationHNO₃/H₂SO₄ (on acetamide)4-Nitro-3-(4-methylphenoxy)anilineProtection of the amino group to prevent oxidation and meta-direction.

Directed Ortho-Metallation and Other Directed Functionalizations

Directed ortho-metallation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic compounds, including aniline derivatives. sdiarticle4.com This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.gov For a molecule like this compound, the secondary amine (-NH-) or a derivatized form of it, such as an amide or carbamate (B1207046), can serve as a DMG.

The general mechanism of DoM involves the coordination of a Lewis acidic organolithium species (e.g., n-butyllithium) to the heteroatom of the DMG. This proximity effect enhances the acidity of the ortho C-H protons, leading to selective deprotonation and the formation of an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho position.

In the context of this compound, the primary amino group itself is not a strong DMG. It is often necessary to first protect or derivatize the amine to enhance its directing ability and prevent side reactions. Common protecting groups that also function as effective DMGs include amides (-CONR2), carbamates (-OCONR2), and sulfonamides (-SO2NR2). researchgate.net

Table 1: Common Directing Metalation Groups (DMGs) for Anilines and Their Relative Strengths

Directing GroupStructureRelative Strength
Amide-CONR₂Strong
Carbamate-OCONR₂Strong
Sulfonamide-SO₂NR₂Strong
Tertiary Amine-NR₂Moderate
Methoxy-OCH₃Moderate
Primary Amine-NH₂Weak

Once the directing group is in place, the ortho-lithiation can proceed. For this compound, there are two potential sites for ortho-lithiation on the aniline ring: the C2 and C6 positions. The regioselectivity of the lithiation would be influenced by steric hindrance from the phenoxy group and the directing group itself.

Following lithiation, the introduction of various electrophiles can lead to a diverse array of functionalized derivatives. For example, reaction with aldehydes or ketones would yield ortho-hydroxymethyl or ortho-hydroxyalkyl derivatives. Quenching with carbon dioxide would produce the corresponding ortho-carboxylic acid, while reaction with alkyl halides would introduce alkyl groups.

Synthetic Utility in Analytical Method Development

The development of sensitive and selective analytical methods is crucial for the detection and quantification of compounds in various matrices. Chemical derivatization is a widely employed strategy to enhance the detectability of analytes in chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). greyhoundchrom.com

Chemical Derivatization for Enhanced Detectability in Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

The primary amino group of this compound makes it a suitable candidate for derivatization to improve its chromatographic behavior and detection sensitivity. libretexts.org For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds containing -NH groups. jfda-online.com Common derivatization reactions for primary amines include silylation, acylation, and alkylation. researchgate.net

Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the amine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the molecule, leading to improved peak shape and resolution in GC. jfda-online.com

Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) introduces fluorinated acyl groups. These derivatives are not only more volatile but also exhibit enhanced sensitivity with electron capture detectors (ECD) and can produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. jfda-online.comscispace.com

For LC-MS/MS analysis, derivatization is employed to improve ionization efficiency and chromatographic retention. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with primary amines to form highly fluorescent and readily ionizable sulfonamide derivatives. libretexts.org This not only improves MS detection but also allows for sensitive fluorescence detection. sdiarticle4.com

Table 2: Common Derivatization Reagents for Primary Amines in Chromatography

ReagentTechniquePurpose
BSTFAGC-MSIncreases volatility and thermal stability
TFAA, PFPAGC-MSIncreases volatility, enhances ECD response
Dansyl ChlorideLC-MS/MS, HPLC-FluorescenceImproves ionization, adds fluorescent tag
Benzoyl ChlorideLC-MS/MS, HPLC-UVAdds a UV chromophore, improves ionization

In Situ Derivatization Protocols for Complex Matrices

In situ derivatization involves carrying out the chemical modification of the analyte directly within the sample matrix prior to extraction or analysis. This approach can offer several advantages, including minimizing sample handling, reducing analyte loss, and improving reaction efficiency. For a compound like this compound in a complex matrix such as biological fluids or environmental samples, in situ derivatization could be a valuable tool.

For example, if analyzing for this compound in an aqueous sample, a hydrophobic derivatizing agent could be added directly to the sample. The resulting derivative, being more nonpolar, could then be easily extracted using a smaller volume of organic solvent, leading to a more concentrated and cleaner sample for analysis.

The choice of solvent and reaction conditions for in situ derivatization is critical to ensure a complete and clean reaction without significant interference from the matrix components.

Optimization of Derivatization Reagents and Conditions

The success of any derivatization strategy hinges on the careful optimization of the reagent and reaction conditions. Key parameters that need to be considered include the choice of derivatizing agent, reaction temperature, reaction time, pH, and the catalyst, if any.

The selection of the derivatizing reagent will depend on the analytical technique being used and the desired outcome. For instance, for GC-MS, a reagent that imparts high volatility is preferred, whereas for LC-MS with ESI, a reagent that enhances ionization is more suitable. jfda-online.comkuleuven.be

The reaction kinetics are influenced by temperature and time. An optimal balance must be found to ensure a complete reaction without causing degradation of the analyte or the derivative. The pH of the reaction medium is particularly important for the derivatization of amines, as it affects the nucleophilicity of the amino group. Generally, a slightly basic pH is required to ensure the amine is in its free base form to react with the electrophilic reagent. libretexts.org

A systematic approach to optimization, such as a design of experiments (DoE), can be employed to efficiently evaluate the effects of multiple parameters and their interactions on the derivatization yield and the subsequent analytical signal.

Advanced Synthetic Applications and Material Precursors

Role in the Synthesis of Complex Organic Molecules

The structural attributes of 3-(4-Methylphenoxy)aniline render it a promising candidate for the construction of intricate molecular architectures, including polycyclic aromatic hydrocarbons, heterocycles, and complex bridged and spirocyclic systems.

Precursor in the Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles

While direct literature detailing the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is not abundant, the reactivity of the aniline (B41778) group suggests its utility in classical PAH-forming reactions. For instance, aniline derivatives can undergo reactions like the Skraup or Doebner-von Miller synthesis to form quinoline-based heterocycles, which are themselves components of larger polycyclic systems. The presence of the 4-methylphenoxy group can influence the regioselectivity of these cyclization reactions and impact the electronic properties of the resulting polycyclic structures.

In heterocyclic synthesis, the amino group of this compound is a key functional handle for a variety of cyclization strategies. youtube.comiupac.orgyoutube.comresearchgate.net It can serve as a nucleophile in condensation reactions with dicarbonyl compounds to form five- or six-membered heterocycles. youtube.com For example, reaction with a 1,4-dicarbonyl species could potentially lead to the formation of a substituted pyrrole (B145914) ring. youtube.com Furthermore, radical-mediated cyclizations involving oxime ethers derived from anilines have been shown to be effective for constructing nitrogen-containing heterocycles. iupac.org The this compound could be derivatized to an appropriate substrate for such transformations. Additionally, intramolecular cyclization of derivatives, such as N-cyano sulfoximines, provides a pathway to thiadiazine-1-oxides, demonstrating the potential for forming sulfur-containing heterocycles from aniline precursors. nih.gov

Building Block for Bridged and Spirocyclic Systems

The development of novel three-dimensional molecular frameworks is crucial in medicinal chemistry and materials science. This compound can be envisioned as a valuable building block for both bridged and spirocyclic systems.

Bridged bicyclic nitrogen heterocycles can be synthesized through various methods, including intramolecular C-H bond insertion reactions and annulation approaches. rsc.orgbeilstein-journals.orgle.ac.ukresearchgate.net For instance, a 'stitching' annulation strategy involving regioselective C-H arylation of amine substrates followed by cyclization has been used to create diverse bridged polycyclic scaffolds containing a nitrogen atom. rsc.org By appropriately modifying this compound, it could be incorporated into such synthetic routes.

Spirocyclic compounds, which contain two rings connected by a single common atom, are another important class of molecules. The synthesis of spirocycles often involves the reaction of anilines with cyclic ketones or other bifunctional reagents. nih.govbeilstein-journals.orgnih.govchemmethod.comacs.org For example, the condensation of an aniline with a cyclic anhydride (B1165640), like 2-oxaspiro[4.4]nonane-1,3-dione, can yield N-substituted azaspirodiones. nih.gov Similarly, aniline derivatives can react with isatin (B1672199) to form Schiff bases, which can then undergo cyclocondensation with mercaptoacetic acid to produce spiro[indoline-thiazolidine]diones. chemmethod.com The enantioselective synthesis of spiroaminals has also been achieved through cascade reactions involving aniline derivatives. nih.gov These established methodologies suggest that this compound is a suitable starting material for accessing novel spirocyclic structures bearing the 4-methylphenoxy moiety.

Applications in Polymer Science and Engineering

The bifunctional nature of this compound, possessing an amine group for polymerization, makes it an attractive monomer for the synthesis of high-performance aromatic polymers. The incorporation of the flexible ether linkage and the methyl group can impart desirable properties such as improved solubility and processability without significantly compromising thermal stability.

Monomer for the Synthesis of Polyimides and Poly(ether imide)s

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. specialchem.com They are typically synthesized through the polycondensation of a diamine with a dianhydride. Phenoxyaniline (B8288346) derivatives are valuable diamine monomers for this purpose, as the ether linkage enhances the solubility and processability of the resulting polyimides. rsc.org For instance, polyimides derived from unsymmetrical diamines containing a 4-phenoxy aniline moiety have been shown to exhibit high glass transition temperatures (Tg) and good thermal stability. rsc.org

Below is a table summarizing the typical properties of polyimides derived from phenoxyaniline-type monomers, which can be considered representative of the potential properties of polymers derived from this compound.

PropertyRepresentative ValueSource
Glass Transition Temperature (Tg)206–292 °C mdpi.com
5% Weight Loss Temperature (T5%)488–570 °C rsc.org
Tensile Strength72–168 MPa rsc.orgmdpi.com
Tensile Modulus1.1–5.5 GPa rsc.orgmdpi.com
Elongation at Break4.4–12.6% rsc.orgmdpi.com
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc) and some low-boiling-point solvents. mdpi.com

Precursor for Advanced Aromatic Polymer Systems

Beyond polyimides and PEIs, this compound can serve as a precursor for other advanced aromatic polymer systems. For example, its amine functionality allows for its incorporation into polyamides, poly(amide-imide)s, and poly(benzoxazole)s. The synthesis of poly(benzoxazole imide)s from asymmetric benzoxazole (B165842) diamines containing a 4-phenoxy aniline moiety has been reported, yielding polymers with excellent mechanical and thermal properties. rsc.org The isomeric placement of the phenoxy aniline unit was shown to influence the molecular packing and physical properties of the resulting polymers. rsc.org This highlights the potential for using this compound to fine-tune the properties of such advanced polymer systems.

Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry relies on the design of organic ligands that can bind to metal ions, forming complexes with specific geometries and electronic properties for applications in catalysis, materials science, and bioinorganic chemistry. The nitrogen atom of the aniline group in this compound, along with the ether oxygen, can act as potential donor atoms for metal coordination.

While direct studies on this compound as a ligand are limited, research on related phenoxyaniline derivatives provides strong evidence for its potential in this area. For instance, Schiff base ligands derived from 2-phenoxyaniline (B124666) and various aldehydes have been used to synthesize mononuclear zinc(II) and cadmium(II) complexes. bohrium.comresearchgate.net These complexes have been shown to exhibit interesting fluorescence properties, suggesting their potential use as fluorescent materials. bohrium.comresearchgate.net The electronic properties of these complexes can be tuned by changing the substituents on the ligand, and the central metal ion can regulate the fluorescence intensity. bohrium.com

Furthermore, transition metal complexes of Schiff base ligands based on 2-phenoxyaniline have been investigated for their biological activities. researchgate.netnih.govtandfonline.com These studies demonstrate that phenoxyaniline-based ligands can form stable complexes with various transition metals, and the resulting complexes can exhibit significant biological effects. researchgate.netnih.govtandfonline.com

By forming Schiff bases through condensation of its amino group with aldehydes or ketones, this compound can be converted into bidentate or multidentate ligands. The resulting ligands would offer a combination of a soft nitrogen donor and a harder ether oxygen donor, potentially leading to interesting coordination behavior and catalytic activity. The 4-methylphenoxy group can also provide steric bulk and influence the electronic environment of the metal center in the resulting complex.

Development of Novel Schiff Base Ligands for Transition Metal Complexes

Schiff bases, or imines, are a class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. advancechemjournal.comderpharmachemica.comekb.eg These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide variety of transition metals. mdpi.comresearchgate.netresearchgate.net The synthesis of Schiff bases derived from this compound involves the reaction of its primary amine group with a suitable carbonyl compound, typically in the presence of an acid catalyst and an appropriate solvent like ethanol (B145695). advancechemjournal.comekb.egresearchgate.net

The general synthetic route involves refluxing equimolar amounts of this compound and an aldehyde (e.g., benzaldehyde, salicylaldehyde) or ketone. derpharmachemica.comresearchgate.net The resulting Schiff base ligand possesses an azomethine (-C=N-) group, which is crucial for coordination with metal ions. ekb.eg These ligands can be bidentate or polydentate, depending on the structure of the carbonyl precursor. researchgate.net

Transition metal complexes of these Schiff base ligands are synthesized by reacting the ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent. mdpi.comnih.gov The resulting complexes often exhibit interesting geometries, such as octahedral or tetrahedral, and unique spectroscopic and magnetic properties. mdpi.comresearchgate.net The phenoxy group of the original aniline can influence the steric and electronic properties of the resulting metal complex, potentially affecting its stability, solubility, and catalytic activity. nih.gov

Table 1: General Synthesis of Schiff Bases from Anilines

Reactant 1Reactant 2ConditionsProduct Class
Primary Aniline (e.g., this compound)Aldehyde or KetoneEthanol, acid catalyst, refluxSchiff Base (Imine)

Components for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.govresearchgate.netmdpi.com The modular nature of these materials allows for the tuning of their properties, such as porosity and functionality, by carefully selecting the metal and organic components. researchgate.netberkeley.edumdpi.com Aniline derivatives can serve as or be incorporated into the organic linkers used to build these frameworks. nih.gov

The synthesis of coordination polymers generally involves the self-assembly of metal ions and organic ligands under various conditions, including hydrothermal or solvothermal methods. fjirsm.ac.cnnih.govrsc.org The resulting structures can range from one-dimensional chains to complex three-dimensional networks. fjirsm.ac.cnrsc.org The use of ligands derived from this compound could lead to coordination polymers with interesting photoluminescent or catalytic properties, a field that remains ripe for exploration. nih.gov

Table 2: Components of Metal-Organic Frameworks and Coordination Polymers

ComponentRoleExamples
Metal Ion/ClusterNodeZn(II), Cu(II), Fe(III)
Organic LinkerBridgeCarboxylates, N-heterocycles, Aniline derivatives

Utilization in Homogeneous and Heterogeneous Catalysis

The chemical structure of this compound and its derivatives makes them potential candidates for applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Transition metal complexes with Schiff base ligands derived from aniline derivatives have been investigated as catalysts for various organic transformations. nih.govresearchgate.net For instance, titanium complexes have been used in alkyne hydroamination reactions. nih.gov The electronic and steric environment around the metal center, influenced by the structure of the ligand, plays a crucial role in the catalytic activity and selectivity. nih.gov While specific studies on this compound-based catalysts are not abundant, the general principles suggest its potential in this area.

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. nih.govthe-innovation.org Aniline and its derivatives can be used to synthesize materials that act as heterogeneous catalysts. For example, polyaniline-based nanocomposites have been developed as efficient and reusable catalysts for the synthesis of various organic compounds. nih.gov Furthermore, aniline derivatives can be supported on solid materials like silica (B1680970) or metal oxides to create active and stable heterogeneous catalysts for reactions such as reductive amination and oxidation. nih.govmdpi.com The presence of the 4-methylphenoxy group in this compound could enhance the thermal stability and influence the surface interactions of such a catalyst. Diselenides derived from anilines have also shown catalytic antioxidant activity. mdpi.com

Table 3: Examples of Catalysis using Aniline Derivatives

Type of CatalysisCatalyst SystemApplicationReference
HomogeneousTitanium-terphenoxide complexesAlkyne hydroamination nih.gov
HeterogeneousPolyaniline-co-melamine@MnFe2O4Synthesis of pyrazole (B372694) derivatives nih.gov
HeterogeneousRuthenium on MCM-41Reductive amination nih.gov
HomogeneousAniline-derived diselenidesAntioxidant (GPx mimics) mdpi.com

Development of High-Purity Chemical Reagents and Standards

The availability of high-purity chemical compounds is essential for research and development, as well as for quality control in various industries. This compound and its isomers are offered by several chemical suppliers as research-grade chemicals, often with purities of 95% or higher. matrixscientific.comscbt.comcymitquimica.comavantorsciences.comavantorsciences.com

These high-purity reagents are crucial for a variety of applications:

Synthetic Chemistry: As starting materials for the synthesis of complex molecules where impurities could lead to unwanted side reactions and lower yields. fishersci.se

Analytical Standards: In analytical chemistry, high-purity compounds are used as reference standards for the identification and quantification of substances in a sample. For instance, a certified reference material of a related compound, 3,4-(Methylenedioxy)aniline, is available with a specified purity determined by gas chromatography (GC) and titration analysis. avantorsciences.com

Materials Science: For the fabrication of advanced materials where the purity of the precursors directly impacts the properties and performance of the final material. sigmaaldrich.com

Suppliers often provide a Certificate of Analysis for their high-purity compounds, which includes lot-specific data on purity and physical properties. scbt.comfishersci.se This documentation is critical for ensuring the reliability and reproducibility of experimental results.

Table 4: Availability of High-Purity Aniline Derivatives

CompoundPuritySupplier ExamplesApplication
3-Methyl-4-(4-methylphenoxy)anilineResearch GradeMatrix Scientific, Santa Cruz BiotechnologyResearch and Development
3-Methyl-4-(2-methylphenoxy)aniline95+%Avantor, CymitQuimicaResearch and Development
3,4-(Methylenedioxy)aniline≥98.0%TCI, Alfa AesarAnalytical Standard, Synthesis
2-(3-Methylphenoxy)aniline≥97%AvantorResearch and Development
4-(2-methylphenoxy)anilineResearch GradeSigma-AldrichResearch and Development

Q & A

Q. What are the standard synthetic routes for 3-(4-Methylphenoxy)aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) between 4-methylphenol and a nitroaniline precursor, followed by reduction of the nitro group to an amine. Key steps include:

  • Substitution Reaction : Reacting 3-nitroaniline with 4-methylphenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMSO) at 80–100°C for 12–24 hours to form 3-(4-Methylphenoxy)nitrobenzene .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Yield optimization requires precise control of temperature, catalyst loading, and reaction time .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

Methodological Answer: Characterization relies on:

  • ¹H/¹³C NMR : Identifies substituent positions and confirms the presence of the methylphenoxy group (e.g., aromatic proton splitting patterns at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 214) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N percentages within ±0.3% of theoretical values) .
  • FT-IR : Detects functional groups (N-H stretch at ~3400 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern (ortho, meta, para) of methylphenoxy groups influence the electronic properties and reactivity of this compound?

Q. What computational strategies are employed to predict the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer: Advanced computational methods include:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., cytochrome P450 enzymes). Key parameters: binding energy ≤ −6.0 kcal/mol, hydrogen bond interactions with active-site residues .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), predicting electron transfer propensity .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Contradictions often arise from variations in experimental design. Resolving them requires:

  • Purity Validation : HPLC (≥98% purity) and LC-MS to exclude impurities as confounding factors .
  • Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. For example, IC₅₀ discrepancies in kinase inhibition may reflect ATP concentration differences (1 mM vs. 100 µM) .
  • Structural Confirmation : Single-crystal XRD or NOESY NMR to verify regiochemistry, as meta/para isomers can exhibit divergent bioactivity .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the antioxidant activity of this compound derivatives?

Methodological Answer: Discrepancies may stem from:

  • Radical Scavenging Assays : DPPH (lipophilic) vs. ABTS (hydrophilic) assays yield different IC₅₀ values due to solubility effects. For example, logP = 2.5 for this compound limits ABTS accessibility .
  • Pro-Oxidant Effects : At high concentrations (>100 µM), the compound may generate ROS via Fenton-like reactions, confounding antioxidant readings. Use ESR spectroscopy to detect hydroxyl radicals .

Methodological Best Practices

Q. What in vitro models are optimal for evaluating the cytotoxicity of this compound in cancer research?

Methodological Answer: Prioritize models with:

  • Cell Line Selection : NCI-60 panel for broad screening; follow-up with isogenic pairs (e.g., HCT116 WT vs. p53⁻/⁻) to identify mechanism-specific toxicity .
  • Dose-Response Curves : 72-hour exposure, 10 nM–100 µM range, with Alamar Blue or MTT assays. Normalize to vehicle controls (0.1% DMSO) .
  • Synergy Studies : Chou-Talalay combination index (CI <1.0) with standard chemotherapeutics (e.g., 5-FU) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.